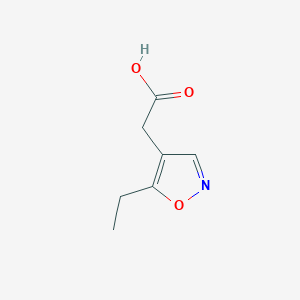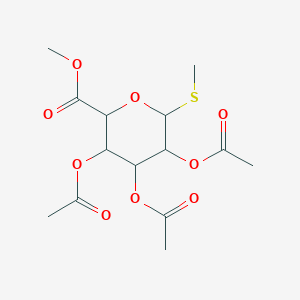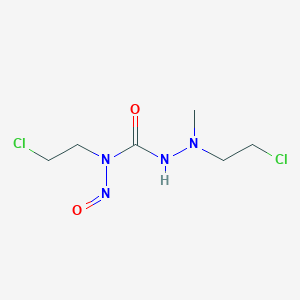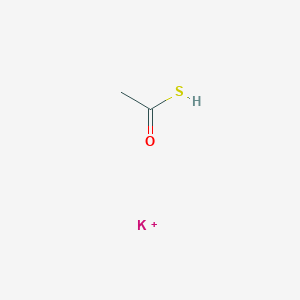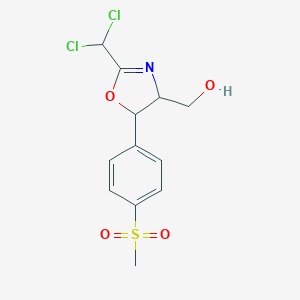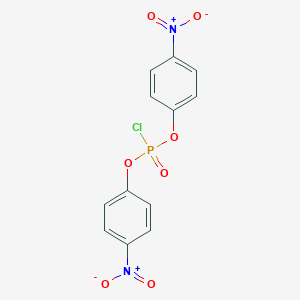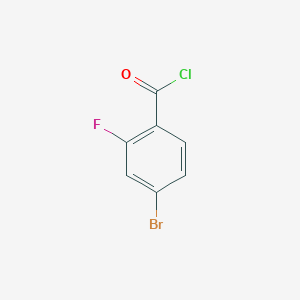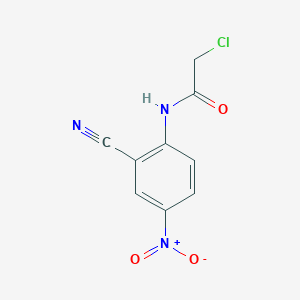![molecular formula C9H6F4N2O3 B140662 N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 143151-01-3](/img/structure/B140662.png)
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the nitration of a fluorinated aromatic compound followed by acylation. One common method includes:
Nitration: The starting material, 4-fluoro-5-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the fluorine atom.
Acylation: The nitrated product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: The major product of the reduction reaction is N-[4-fluoro-2-amino-5-(trifluoromethyl)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.
Agrochemicals: The compound may disrupt essential biological processes in plants or pests, such as inhibiting enzyme activity or interfering with cellular respiration.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
- N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
- N-[4-fluoro-2-nitro-5-(difluoromethyl)phenyl]acetamide
Uniqueness
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, bioavailability, and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQLDWXMTFXIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434252 | |
| Record name | N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143151-01-3 | |
| Record name | N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
